molecular formula C9H8N2O2 B145387 Methyl Imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-07-3

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B145387
CAS No.: 133427-07-3
M. Wt: 176.17 g/mol
InChI Key: UJLRMEAGEVCFNJ-UHFFFAOYSA-N
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Description

Methyl Imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a carboxylate group at the 8-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl Imidazo[1,2-a]pyridine-8-carboxylate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Related studies suggest that similar compounds can contribute to the elevation of reactive oxygen species (ROS), leading to the establishment of cellular senescence .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is stable when stored in dry conditions at 2-8°C .

Dosage Effects in Animal Models

Related compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) at varying doses .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .

Transport and Distribution

It is known that this compound is soluble in water, suggesting it could be transported and distributed within cells and tissues .

Subcellular Localization

Given its solubility in water , it could potentially localize to various compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl Imidazo[1,2-a]pyridine-8-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling. One common method is the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization . Another approach involves the use of metal-free conditions to achieve the desired product through eco-friendly methods .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize environmental impact. Methods such as metal-free direct synthesis and tandem reactions are preferred for their efficiency and reduced ecological footprint .

Chemical Reactions Analysis

Types of Reactions: Methyl Imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl Imidazo[1,2-a]pyridine-8-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl Imidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which enhances its ability to act as a fluorescent probe and its potential therapeutic applications. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLRMEAGEVCFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568168
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-07-3
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-aminonicotinate (WO 89/01488 pg33, prep 17) (1 g, 6.56 mmol), and chloroacetaldehyde (1.05 mL, 6.56 mmol) in ethanol (5 mL) was heated under reflux for 18 hours. The cooled mixture was diluted with water (10 mL), 0.88 ammonia (1 mL) added and the solution concentrated in vacuo. The residue was dissolved in methanol and the dark solution treated with charcoal, the mixture filtered and the filtrate concentrated in vacuo. The residue was purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (97:2.5:0.5) as eluant, and the product triturated with ether, to afford the title compound, 768 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of imidazo[1,2-a]pyridine-8-carboxylic acid (3.8 g, 23 mmol) in methanol (100 mL) is added thionylchloride (8.36 g, 70.3 mmol) and the mixture is warmed at reflux. After 8 hours, the reaction mixture is cooled to room temperature and quenched with saturated aqueous NaHCO3, and extracted with EtOAc (3×250 mL). The combined organic layers are washed with water, brine, dried over Na2SO4 and concentrated. The crude material is purified by silica gel chromatography eluting with 3% MeOH in CH2Cl2 to afford imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester. Mp: 71-73° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-amino-pyridine-3-carboxylate (5 g, 35 mmol, 1.0 eq) in ethanol (250 mL) was added NaHCO3 (5.08 g) and chloroacetaldehyde in water (35 mL of 45% in water, 148 mmol, 4.5 eq). The reaction mixture was heated at reflux for 18 h. Solvent was removed and the residue was basified with Na2CO3 and then extracted with DCM. Organic layers were combined and evaporated to give a residue, which was purified by column to give the titled compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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